molecular formula C14H14O4 B044213 2-Hydroxy-2-(6-methoxy-2-naphthyl)propionic acid CAS No. 32721-11-2

2-Hydroxy-2-(6-methoxy-2-naphthyl)propionic acid

Cat. No. B044213
CAS RN: 32721-11-2
M. Wt: 246.26 g/mol
InChI Key: TZSHABFTBBOGRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Hydroxy-2-(6-methoxy-2-naphthyl)propionic acid has been approached through various methods over the years. A notable method involves a series of reactions starting with Pd-catalyzed ethynylation, regioselective addition, carbonylation, and finally alkaline hydrolysis (Hiyama et al., 1990). Another synthesis route highlights the use of bromination, acylation, Bucherer Berg's reaction, and hydrolysis to achieve the target compound (H. Ai, 2002).

Molecular Structure Analysis

The molecular structure of 2-Hydroxy-2-(6-methoxy-2-naphthyl)propionic acid is characterized by its unique arrangement of functional groups and aromatic systems. This structure enables the compound to participate in various chemical reactions and serve as a powerful chiral auxiliary for enantioresolution of alcohols (Harada et al., 2000).

Chemical Reactions and Properties

2-Hydroxy-2-(6-methoxy-2-naphthyl)propionic acid can undergo various chemical transformations, including carbonylation reactions to produce esters and derivatives with high yield and selectivity (Zhou et al., 1998). It is also used in the preparation of single-enantiomer compounds, highlighting its significance in stereoselective synthesis (Ichikawa & Ono, 2006).

Physical Properties Analysis

The physical properties of 2-Hydroxy-2-(6-methoxy-2-naphthyl)propionic acid, such as melting points and solubility, are crucial for its application in synthetic procedures. Studies have investigated these properties to optimize synthesis and purification processes (Song et al., 2012).

Chemical Properties Analysis

The chemical properties of 2-Hydroxy-2-(6-methoxy-2-naphthyl)propionic acid, including its reactivity with different chemical agents and its behavior under various conditions, have been the focus of research to better understand its applications and potential in organic synthesis (Kricheldorf & Adebahr, 1994).

Scientific Research Applications

  • Pharmaceutical Properties : Naproxen exhibits anti-inflammatory, analgesic, and anti-pyretic activities, making it a potential drug for treating various diseases (Cramer, 2001).

  • Chiral Auxiliary in Organic Chemistry : It serves as a powerful chiral auxiliary for enantioresolution of alcohols and determination of their absolute configurations by the 1H NMR anisotropy method (Harada et al., 2000).

  • Precursor in Chemical Synthesis : Naproxen is a precursor in the synthesis of various compounds. For instance, a practical and efficient method for synthesizing 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor to naproxen, has been developed using Pd-catalyzed ethynylation and regioselective addition (Hiyama et al., 1990).

  • Catalysis in Organic Reactions : Naproxen methyl esters are effectively produced from α-(6-methoxyl-2-naphthyl)ethanol using a specific catalyst system, demonstrating high yield and selectivity (Zhou et al., 1998).

  • Environmental Chemistry Applications : In environmental chemistry, it has been studied for its rapid biodegradation in agricultural soils receiving biosolids, indicating a low risk for contamination of adjacent water or crops (Topp et al., 2008).

  • Enzyme-Substrate Interaction Studies : NMR spectroscopy methods have been used to identify the essential moiety of Naproxen for substrate-enzyme interaction in the hydrolysis of naproxen methyl ester, offering new insights into enzyme-substrate complex formation (Cernia et al., 2002).

  • Biotechnology : It's used in biotechnological applications such as in enzymatic resolution processes. For instance, a continuous production method for (S)(+)-naproxen using Candida cylindracea lipase in a column bioreactor has been developed (Battistel et al., 1991).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It is incompatible with strong oxidizing agents . The safety statements include keeping it in a dark place, sealed in dry, at room temperature .

properties

IUPAC Name

2-hydroxy-2-(6-methoxynaphthalen-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-14(17,13(15)16)11-5-3-10-8-12(18-2)6-4-9(10)7-11/h3-8,17H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSHABFTBBOGRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-2-(6-methoxy-2-naphthyl)propionic acid

Synthesis routes and methods

Procedure details

In 20 ml of o-dichlorobenzene were placed 1.58 g of 2-methoxynaphthalene and 2.93 g of anhydrous aluminum chloride. By dissolving 2.04 g of methyl pyruvate in 5 ml of o-dichlorobenzene, the solution was added dropwise to the above mixture at 7° to 11° C. over 13 minutes while stirring. After stirring the mixture for further 30 minutes, ice-cold water was added thereto and the o-dichlorobenzene layer was separated. After washing with water, the o-dichlorobenzene layer was dried over anhydrous magnesium sulfate. By removing o-dichlorobenzene under reduced pressure, the residue was subjected to the same procedure as in Example 3 to give 0.80 g of 2-hydroxy-2-(6-methoxy-2-naphthyl)propionic acid. Yield: 33%.
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
2.93 g
Type
reactant
Reaction Step Two
Quantity
2.04 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
AK Datta, PA Marron, CJH King… - Journal of applied …, 1998 - Springer
Electrochemical carboxylation of 2-acetyl-6-methoxynaphthalene to 2-hydroxy-2-(6-methoxy-2-naphthyl)propionic acid may be carried out in good yield (∼89% in the electrolysis; 75% …
Number of citations: 39 link.springer.com
O Scialdone, A Galia, C La Rocca, G Filardo - Electrochimica acta, 2005 - Elsevier
The electrocarboxylation of halogenated acetophenones and benzophenones to the corresponding hydroxycarboxylic acids has been carried out in undivided cell equipped with …
Number of citations: 34 www.sciencedirect.com
O Scialdone, C Amatore, A Galia, G Filardo - Journal of Electroanalytical …, 2006 - Elsevier
The purpose of this work is to establish and discuss quantitative relationships between the selectivity in preparative scale electrolysis and intrinsic and operational parameters for the …
Number of citations: 51 www.sciencedirect.com
CM Sánchez-Sánchez, V Montiel, DA Tryk… - Pure and Applied …, 2001 - degruyter.com
The electrochemical reduction of CO2, which includes a number of different specific approaches, may show promise as a means to help slow down the accumulation of this greenhouse …
Number of citations: 181 www.degruyter.com
G Silvestri, O Scialdone - Carbon dioxide as Chemical …, 2010 - Wiley Online Library
The use of electrochemistry for synthetic or structural studies involving carbon dioxide (CO 2) dates back to the very start of the nineteenth century, following Volta’s invention of the pile […
Number of citations: 1 onlinelibrary.wiley.com
RZ andJohan Fagerlund - Carbon Dioxide as Chemical …, 2010 - books.google.com
In this chapter the mineralization of carbon dioxide (CO2) is addressed, from the viewpoints of:(i) valuable inorganic carbonate material production; and (ii) large-scale carbon capture …
Number of citations: 0 books.google.com
R Zevenhoven, J Fagerlund - … . WILEY-VCH Verlag GmbH & Co …, 2010 - Wiley Online Library
In this chapter the mineralization of carbon dioxide (CO 2) is addressed, from the viewpoints of:(i) valuable inorganic carbonate material production; and (ii) large-scale carbon capture …
Number of citations: 27 onlinelibrary.wiley.com
太田哲男, 大江洋平, 高谷秀正 - 同志社大学ハリス理化学 …, 2016 - doshisha.repo.nii.ac.jp
Asymmetric hydrogenation of α, β-and β, γ-unsaturated carboxylic acids in the presence of catalytic amount of Ru (OCOCH3) 2 [(R)-2.2’-bis (diarylphosphino)-1, 1’-binaphthyl]((R)-1)(aryl…
Number of citations: 2 doshisha.repo.nii.ac.jp

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